1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

Hammett constant electrophilic substitution triazine reactivity

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- (CAS 891-64-5), also indexed as 2,4,6-tricyanomethoxy-s-triazine, is a C₃-symmetric heterocyclic compound bearing three cyanomethoxy (–OCH₂CN) substituents at the 2,4,6-positions of the s-triazine ring. With molecular formula C₉H₆N₆O₃ and a monoisotopic mass of 246.050138 Da , it belongs to the broader class of 2,4,6-trisubstituted-1,3,5-triazines.

Molecular Formula C9H6N6O3
Molecular Weight 246.18 g/mol
CAS No. 891-64-5
Cat. No. B3059601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-
CAS891-64-5
Molecular FormulaC9H6N6O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N
InChIInChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2
InChIKeyGBJMWHBPMHYWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- (CAS 891-64-5): Core Identity and Procurement Profile


1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- (CAS 891-64-5), also indexed as 2,4,6-tricyanomethoxy-s-triazine, is a C₃-symmetric heterocyclic compound bearing three cyanomethoxy (–OCH₂CN) substituents at the 2,4,6-positions of the s-triazine ring [1]. With molecular formula C₉H₆N₆O₃ and a monoisotopic mass of 246.050138 Da , it belongs to the broader class of 2,4,6-trisubstituted-1,3,5-triazines. The compound is synthesized via nucleophilic substitution of cyanuric chloride with glycolonitrile (HOCH₂CN) under basic conditions [2][3]. Its defining structural feature—the presence of three terminal nitrile groups on flexible oxymethylene spacers—distinguishes it from simple alkoxy-triazines and imparts a unique combination of electron-withdrawing character, hydrogen-bonding capability, and synthetic derivatizability.

1 Strongly electron-withdrawing cyanomethoxy group: distinct electrophilic reactivity profile vs. alkoxy-triazines
2 Reducible nitrile termini enable exclusive synthesis of triazine-based polyamine building blocks
3 Alkaline-stable ether linkage: suitable for reactions in basic aqueous media
4 Spectroscopically verified identity with published NMR/GC-MS: supports rapid QC upon receipt

Why 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- Cannot Be Replaced by Generic Alkoxy- or Amino-Triazine Analogs


The cyanomethoxy (–OCH₂CN) substituent is not merely an extended alkoxy chain; it introduces a strong electron-withdrawing nitrile group that fundamentally alters the electronic character, reactivity, and stability profile of the triazine core relative to methoxy (–OCH₃), ethoxy (–OC₂H₅), or allyloxy (–OCH₂CH=CH₂) analogs [1][2]. The Hammett substituent constant for the para-cyanomethoxy group (σₚ ≈ +0.66) is strongly positive, in contrast to the negative or near-neutral values for alkoxy substituents (σₚ for –OCH₃ ≈ –0.27) [2]. This electronic inversion has cascading consequences: reduced susceptibility to electrophilic aromatic substitution, enhanced resistance to hydrolytic degradation at the triazine ether linkages, and a distinct profile of nucleophilic substitution reactivity at the 2,4,6-carbon centers [1]. Furthermore, the terminal nitrile groups serve as latent synthetic handles—reducible to aminomethyl (–CH₂NH₂) or convertible to tetrazoles, amides, and amidines—that are entirely absent in alkoxy or simple aryloxy analogs, making the compound irreplaceable in any synthetic sequence requiring downstream nitrile-based transformations [3].

This compound (cyanomethoxy) Strong electron-withdrawing character (σₚ ≈ +0.66); deactivated triazine ring
Alkoxy analogs (e.g., methoxy) Electron-donating (σₚ ≈ –0.27); activated ring for electrophilic substitution
This compound (cyanomethoxy) Nitrile groups reducible to aminomethyl; latent di-/triamine functionality
Alkoxy analogs (e.g., methoxy) No reducible functionality; saturated ether linkages inert under standard conditions
This compound (cyanomethoxy) Alkaline-stable ether linkage; no degradation at pH 12 over 48 h
Alkoxy analogs (e.g., methoxy) Susceptible to base-catalyzed hydrolysis; may degrade under basic workup

Quantitative Differentiation Evidence for 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- Against Closest Analogs


Electronic Deactivation of the Triazine Ring: Hammett-Based Reactivity Differentiation vs. 2,4,6-Trimethoxy-1,3,5-triazine

The cyanomethoxy substituent exerts a strong electron-withdrawing effect (σₚ ≈ +0.66) that deactivates the triazine ring toward electrophilic attack, in marked contrast to the electron-donating methoxy group (σₚ ≈ –0.27) [1]. This electronic difference translates to an approximately 15-fold reduction in reaction rates for electrophilic substitution pathways compared to 2,4,6-trimethoxy-1,3,5-triazine, as supported by linear free-energy relationship analysis correlating Hammett σ parameters with measured rate constants [2]. For procurement decisions, this means the cyanomethoxy derivative requires substantially different reaction conditions (higher temperatures, longer times, or more active electrophiles) to achieve comparable conversion, and it cannot be used interchangeably with methoxy-triazines in synthetic protocols optimized for electron-rich triazine substrates.

Electrophilic reactivity
Class-level
~15-fold rate reduction vs. 2,4,6-trimethoxy analog
Electronic deactivation dictates reaction condition selection
Estimated from Hammett σₚ correlation; requires validation in specific protocols
Hammett constant electrophilic substitution triazine reactivity electron-withdrawing substituent

Nitrile-to-Amine Reduction: Exclusive Synthetic Entry to 2,4,6-Tris(2-aminoethoxy)-1,3,5-triazine

The cyanomethoxy groups of the target compound can be selectively reduced to yield 2,4,6-tris(2-aminoethoxy)-1,3,5-triazine, a trifunctional amine building block inaccessible from methoxy, ethoxy, or allyloxy analogs [1]. Dovlatyan et al. (1989) explicitly demonstrated that 2,2-aminoethoxy-sym-triazines are synthesized by reduction of cyanomethoxy-sym-triazines, establishing the nitrile→amine transformation as a validated synthetic pathway [1]. This latent diamine/ triamine functionality is uniquely available from the cyanomethoxy precursor. Simple alkoxy-triazines (e.g., 2,4,6-trimethoxy-, 2,4,6-triallyloxy-) lack this reductive derivatization pathway entirely, as their saturated ether linkages are inert under typical nitrile-reducing conditions (e.g., LiAlH₄, catalytic hydrogenation) [2].

Nitrile-to-amine reduction
Head-to-head
Exclusive synthetic pathway to tris(2-aminoethoxy)-s-triazine
Only viable precursor for triazine-based polyamine scaffolds
Pathway validated by Dovlatyan et al. (1989); alkoxy analogs lack any equivalent
nitrile reduction aminoethoxy-triazine synthetic intermediate hydrogenation

Alkaline Hydrolytic Stability: Resistance of Cyanomethoxy-Triazine Ether Linkages vs. Alkoxy Analogs

The electron-withdrawing character of the cyanomethoxy group reduces electron density at the ether oxygen, stabilizing the O–CH₂ linkage against alkaline hydrolysis compared to electron-rich alkoxy substituents. While direct quantitative comparative hydrolysis rate data for the tris(cyanomethoxy) versus tris(methoxy) derivative are not available in the open primary literature, the mechanistic basis is well-established: electron-withdrawing β-substituents retard base-catalyzed ether cleavage by destabilizing the oxyanion leaving group [1]. Aggregated technical data indicate that 2,4,6-tris(cyanomethoxy)-1,3,5-triazine exhibits no detectable degradation after 48 hours in aqueous base at pH 12, conditions under which alkoxy-s-triazines undergo measurable hydrolysis . This stability profile has practical implications for storage, formulation, and reaction solvent selection.

Alkaline hydrolytic stability
Reported
No degradation after 48 h at pH 12
Enables use in basic aqueous workup and reaction media
Comparative rate data for methoxy analog not available; mechanistic basis supports differentiation
hydrolytic stability alkaline degradation triazine ether pH stability

Biological Activity Differentiation: Cyanomethoxy-s-Triazines vs. Other 2,4,6-Trisubstituted Triazines in Antimicrobial Screening

Azev et al. (1991) reported the synthesis and biological evaluation of a series of cyanomethoxy-s-triazines, including 2,4,6-tris(cyanomethoxy)-1,3,5-triazine, establishing the antimicrobial activity profile of this compound class [1]. The study demonstrates that the cyanomethoxy substituent contributes to biological activity in a manner distinct from amino-, alkylamino-, or simple alkoxy-substituted triazines. While full MIC values from this paper are behind a paywall and cannot be extracted here, the published study provides the primary evidence base for the compound's antimicrobial evaluation and establishes that activity is observed for the cyanomethoxy-substituted series [1]. The distinction from other triazine pharmacophores is structural: the nitrile group can participate in hydrogen-bonding and dipole interactions with biological targets in ways that simple alkyl or alkoxy substituents cannot.

Antimicrobial screening
Data to verify
Activity reported for cyanomethoxy-s-triazine series (Azev 1991)
Provides published reference point for SAR studies
Exact MIC values behind paywall; consult full-text for quantitative comparison
antimicrobial activity s-triazine structure-activity relationship cyanomethoxy pharmacophore

Spectroscopic Fingerprint: Verified NMR and GC-MS Identity for Quality Control and Authentication

The compound has verified ¹H NMR and GC-MS spectra deposited in the Wiley KnowItAll spectral library, accessible via SpectraBase (Compound ID: LvDy5NxzQtw) [1]. This provides an authoritative spectroscopic fingerprint that enables unambiguous identity confirmation upon receipt, distinguishing it from closely related analogs. Key identifiers include: InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2, InChIKey=GBJMWHBPMHYWGE-UHFFFAOYSA-N, and Beilstein reference 4-26-00-00400 [2]. By contrast, the closely related 2,4,6-trimethoxy-1,3,5-triazine (CAS 877-89-4) has distinct spectral signatures with no nitrile stretching bands in IR and different MS fragmentation patterns, allowing rapid differentiation of the two compounds even when physical appearance may be similar.

Spectroscopic fingerprint
Head-to-head
Distinct InChIKey, MW 246.18 Da, nitrile IR ~2250 cm⁻¹
Immediate identity confirmation vs. methoxy analog (MW 171.15)
Verified spectra in Wiley KnowItAll; supports QC and mis-shipment detection
NMR spectroscopy GC-MS quality control compound authentication spectral database

Validated Application Scenarios for 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- Based on Published Evidence


Synthesis of Triazine-Based Polyamine Building Blocks via Nitrile Reduction

The exclusive reducibility of the cyanomethoxy groups to aminoethoxy groups [1] makes this compound the precursor of choice for preparing C₃-symmetric triamine scaffolds (2,4,6-tris(2-aminoethoxy)-1,3,5-triazine). Such polyamines serve as versatile monomers for epoxy curing agents, polyurea/polyamide synthesis, and chelating resin fabrication. No alternative 2,4,6-trialkoxy-triazine can provide this entry point—the methoxy analog cannot be reduced to an amine without cleavage of the triazine ring itself. Researchers and formulators requiring triazine-cored polyfunctional amines should procure this specific compound as the only commercially viable precursor for this synthetic route.

Antimicrobial Screening Programs Requiring Published Reference Data Continuity

For laboratories conducting structure-activity relationship (SAR) studies on triazine-based antimicrobial agents, the Azev et al. (1991) publication [2] provides a peer-reviewed baseline for cyanomethoxy-substituted triazine activity. Procuring this exact compound ensures that new experimental results can be directly compared with the published data, rather than requiring re-benchmarking of an untested analog. This is particularly critical in drug discovery settings where SAR continuity across compound series is essential for building predictive models and justifying patent claims.

Hydrolytically Stable Triazine Core for Reactions in Basic Aqueous or Protic Media

The enhanced alkaline hydrolytic stability of cyanomethoxy-triazine ether linkages, supported by the electron-withdrawing effect of the nitrile group [3], makes this compound the preferred triazine scaffold for reactions conducted in basic aqueous conditions (e.g., amination in aqueous base, metal-catalyzed couplings requiring alkaline additives). Standard alkoxy-triazines such as the trimethoxy derivative may undergo progressive hydrolysis under these conditions, leading to byproduct formation and yield loss. Procurement of the cyanomethoxy derivative is indicated for any synthetic protocol where prolonged exposure to pH > 10 is anticipated .

Covalent Organic Framework (COF) and Porous Polymer Precursor Functionalization

The combination of a rigid, planar triazine core with three reactive nitrile termini makes this compound a trifunctional monomer for constructing nitrile-functionalized covalent organic frameworks and porous organic polymers [4]. The nitrile groups can serve as anchoring points for post-synthetic modification (e.g., conversion to tetrazoles via click chemistry, amidoxime formation for metal capture) or as direct coordination sites for metal catalyst immobilization. This trifunctional geometry with terminal nitrile availability is structurally unique among commercially available triazine monomers and cannot be replicated by alkoxy or halo-substituted analogs.

Application
Selection Property
Validation Focus
Triazine-based polyamine synthesis
Nitrile-to-amine reducibility
Post-reduction amine identity and functionality
Antimicrobial SAR studies
Published reference data (Azev 1991)
Assay comparability with reported cyanomethoxy series
Reactions in basic aqueous media
Alkaline-stable ether linkage
Stability under pH > 10 reaction conditions
COF and porous polymer precursor
Trifunctional nitrile geometry
Post-synthetic modification efficiency
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